1-(4-chlorophenyl)-1,3-Propanediol
Overview
Description
1-(4-Chlorophenyl)-1,3-Propanediol is an organic compound characterized by the presence of a chlorophenyl group attached to a propanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1,3-Propanediol typically involves the reaction of 4-chlorobenzaldehyde with a suitable diol under controlled conditions. One common method includes the reduction of 4-chlorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol, followed by the addition of propanediol to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yield and purity. The process involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1,3-Propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions with halogenating agents can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-1,3-Propanediol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme and protein interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The precise mechanism of action of 1-(4-Chlorophenyl)-1,3-Propanediol involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biological and medical research .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1H-pyrrole
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 4-Chlorobenzoic acid derivatives
Comparison: 1-(4-Chlorophenyl)-1,3-Propanediol stands out due to its unique propanediol backbone, which imparts distinct chemical properties compared to other chlorophenyl derivatives. This uniqueness makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)propane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYVQNOBTVGBGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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